3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime is a complex organic compound with a unique structure that includes a hexahydrobenzo ring fused with a cinnolinone moiety and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of azomethines (Schiff bases) prepared from vanillin and vanillal ethers with 1-naphthylamine and cyclohexane-1,3-dione in butanol. This reaction proceeds through a Hofmann-Martius rearrangement, yielding the desired product in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxime group to an amine.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The oxime group can form hydrogen bonds and other interactions, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-[4-alkoxy-3-methoxy(hydroxy)phenyl]-10,11-dihydrobenzo[c]acridin-8(7H,9H,12H)-one
- 4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)-2-methoxy(ethoxy)phenyl esters of carboxylic acids
Uniqueness
3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime is unique due to its specific structural features, including the hexahydrobenzo ring and the oxime group. These features confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(NZ)-N-(3,4,7,8,9,10-hexahydro-2H-benzo[c]cinnolin-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15N3O/c16-15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-14-10/h16H,1-7H2/b15-11- |
InChI Key |
TVZHVEVFGFUYLP-PTNGSMBKSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C\3=C(CCC/C3=N/O)N=N2 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(CCCC3=NO)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.